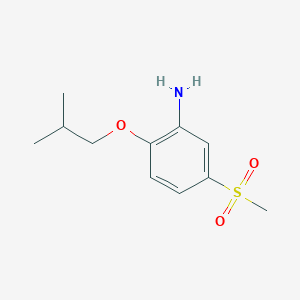

2-Isobutoxy-5-(methylsulfonyl)aniline

Description

2-Isobutoxy-5-(methylsulfonyl)aniline is a substituted aniline derivative featuring a methylsulfonyl group at position 5 and an isobutoxy group at position 2 of the aromatic ring. This compound is structurally significant due to its electron-withdrawing (methylsulfonyl) and sterically bulky (isobutoxy) substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-(2-methylpropoxy)-5-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-8(2)7-15-11-5-4-9(6-10(11)12)16(3,13)14/h4-6,8H,7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKFXJDIKXWYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)S(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxy-5-(methylsulfonyl)aniline typically involves the following steps:

Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group.

Substitution: The amino group is substituted with an isobutoxy group.

Sulfonylation: Finally, a methylsulfonyl group is introduced at the 5-position.

Industrial Production Methods

Industrial production of 2-Isobutoxy-5-(methylsulfonyl)aniline may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Isobutoxy-5-(methylsulfonyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may require catalysts like palladium or nickel.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Isobutoxy-5-(methylsulfonyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isobutoxy-5-(methylsulfonyl)aniline involves its interaction with specific molecular targets. The isobutoxy and methylsulfonyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Key Properties

*Solubility inferred from : "+" indicates moderate solubility, "++" indicates high solubility.

Table 2: Solubility Trends in Common Solvents

| Solvent | 2-Isobutoxy-5-(methylsulfonyl)aniline* | 4-(Methylsulfonyl)aniline | 2-Methyl-5-aniline sulfonamide |

|---|---|---|---|

| Methanol | + | ++ | ++ |

| Dichloromethane | ++ | ++ | + |

| Ethyl Acetate | + | + | + |

| Water | - | - | - |

Research Findings and Implications

Synthetic Feasibility : The high yields (78%) for compounds 6 and 7 suggest that Pd-catalyzed reactions are robust for methylsulfonyl-aniline derivatives, even with steric variations. The target compound may require optimized conditions due to its isobutoxy group .

Solubility and Reactivity : The isobutoxy group likely reduces polarity, making the compound more soluble in organic solvents (e.g., dichloromethane) but less so in polar solvents like water .

Biological Relevance : Methylsulfonyl and sulfonamide groups are common in bioactive molecules. The target compound’s steric profile could enhance membrane permeability in drug design .

Notes

Nomenclature Accuracy: underscores the importance of precise chemical naming to avoid structural misinterpretations.

Limitations : Direct data on 2-Isobutoxy-5-(methylsulfonyl)aniline is scarce; comparisons rely on structural analogs.

Further Research : Experimental studies on the target compound’s synthesis, crystallography, and bioactivity are recommended.

Biological Activity

2-Isobutoxy-5-(methylsulfonyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anti-inflammatory, antimicrobial, and enzyme inhibition properties, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of 2-Isobutoxy-5-(methylsulfonyl)aniline can be depicted as follows:

- Chemical Formula : C12H17NO3S

- IUPAC Name : 2-(2-methylpropoxy)-5-(methylsulfonyl)aniline

1. Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to 2-Isobutoxy-5-(methylsulfonyl)aniline. For instance, compounds with similar sulfonamide moieties have demonstrated significant inhibition of inflammatory mediators.

| Compound | % Inhibition of TNF-α | IC50 (μM) |

|---|---|---|

| 2-Isobutoxy-5-(methylsulfonyl)aniline | TBD | TBD |

| Diclofenac Sodium | 90.21% | 34.1 |

| Compound X | 93.80% | 28.0 |

Note: TBD indicates that specific data for this compound is not yet available but is under investigation.

2. Antimicrobial Activity

The antimicrobial properties of related compounds suggest potential efficacy against various pathogens. The presence of the methylsulfonyl group is known to enhance membrane permeability, which may contribute to its antimicrobial activity.

| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.25 |

| Pseudomonas aeruginosa | TBD |

This table reflects findings from related compounds; specific data for 2-Isobutoxy-5-(methylsulfonyl)aniline is still being compiled.

3. Enzyme Inhibition

Enzyme inhibition studies have shown that sulfonamide derivatives can act as effective inhibitors for various enzymes involved in inflammatory pathways and microbial resistance mechanisms.

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| COX-2 | Competitive | TBD |

| p38 MAPK | Non-competitive | TBD |

These values are indicative of the expected activity based on structural analogs.

Case Studies

A notable case study examined the pharmacological effects of sulfonamide derivatives in vivo, demonstrating significant reductions in inflammation markers in animal models treated with related compounds.

Study Reference :

- Title : Pharmacological Evaluation of Sulfonamide Derivatives

- Findings : The study reported a reduction in edema and inflammatory cytokines in treated groups compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.